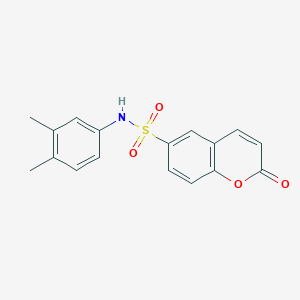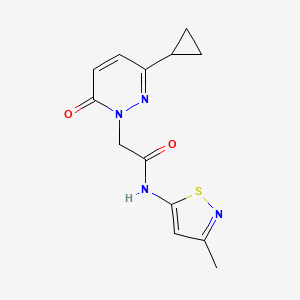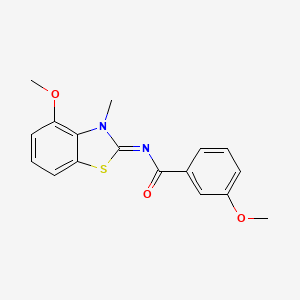![molecular formula C19H14N4O3S B2508482 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034494-58-9](/img/structure/B2508482.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures with pyrrolopyridine and thiazole moieties are often investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anti-proliferative effects .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific esters with amines to form carboxamides. For instance, the synthesis of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides involves the reaction of ethyl or methyl esters with appropriate amines . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, involving the formation of the pyrrolopyridine core followed by the introduction of the thiazole moiety through amide bond formation.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as by single-crystal X-ray diffraction analysis . These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of reactive functional groups. For example, the triazole moiety in alkenoic acid derivatives obtained from the reaction of carbohydrazonamide with itaconic anhydride shows potential for antimicrobial activity . The pyrrolopyridine and thiazole groups in the compound of interest may also participate in various chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure. For instance, the presence of hydrogen bonds in the solid-state packing of a related compound suggests potential solubility in polar solvents . The electronic structure and molecular geometry, as determined by DFT studies, can also provide insights into the compound's reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds related to the structure of interest have been synthesized and evaluated for their biological activities. For example, novel series of pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase agents, showcasing the potential of these compounds in medicinal chemistry and drug development (Rahmouni et al., 2016). Such research underscores the importance of these compounds in exploring new therapeutic avenues.
Antimicrobial and Antituberculosis Activity
Thiazole and pyridine derivatives have been designed and synthesized with significant antimicrobial and antituberculosis activities. For instance, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents (Jeankumar et al., 2013). These findings indicate the broad spectrum of biological activities that can be targeted through the manipulation of these structures.
Material Science and Polymer Research
In material science, derivatives of related structures have been explored for their applications in creating new materials. For instance, poly(benzoxazole) derivatives have been synthesized for their photosensitive properties, offering potential applications in photoresists and other light-sensitive materials (Ebara et al., 2003). This underscores the versatility of these compounds beyond biomedical applications, extending into materials science.
Environmental Applications
Compounds with thiazole moieties have been utilized in environmental applications, such as the removal of heavy metals from industrial wastes. Novel magnetic nanoadsorbents based on thiazole derivatives have demonstrated efficacy in removing Zn^2+ and Cd^2+ ions, showcasing the environmental remediation potential of these compounds (Zargoosh et al., 2015).
Propiedades
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(14-11-27-17(22-14)12-5-2-1-3-6-12)21-9-10-23-18(25)13-7-4-8-20-15(13)19(23)26/h1-8,11H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXFCOQEBSLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)
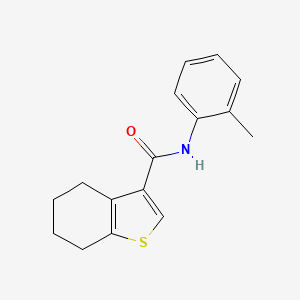
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
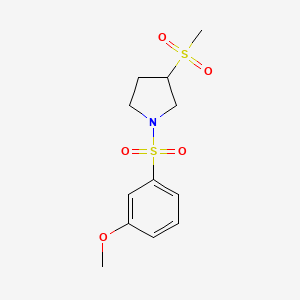
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

